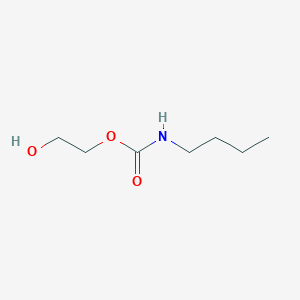

2-hydroxyethyl N-butylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyethyl N-butylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-2-3-4-8-7(10)11-6-5-9/h9H,2-6H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTRRBGETIJCNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50927056 | |

| Record name | 2-Hydroxyethyl hydrogen butylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13105-54-9 | |

| Record name | 2-Hydroxyethyl butylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13105-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC29170 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyethyl hydrogen butylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Hydroxyethyl N-Butylcarbamate

Introduction: The Significance of 2-Hydroxyethyl N-Butylcarbamate in Modern Chemistry

This compound is a versatile organic compound that holds significance in various fields, including polymer chemistry, pharmaceuticals, and materials science. Its structure, featuring a primary alcohol, a secondary amine, and a carbamate linkage, allows it to serve as a valuable building block and intermediate in the synthesis of more complex molecules. For instance, the hydroxyl group can be further functionalized, while the carbamate moiety imparts specific physical and chemical properties to the resulting products. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering detailed protocols, mechanistic insights, and practical considerations for researchers and professionals in drug development and chemical synthesis.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and considerations. This guide will focus on three primary, industrially relevant methods:

-

Ring-Opening of Ethylene Carbonate with n-Butylamine: A direct and atom-economical approach.

-

Reaction of 2-Aminoethanol with Butyl Chloroformate: A classic and reliable method for carbamate formation.

-

Addition of Ethylene Glycol to n-Butyl Isocyanate: A pathway leveraging the high reactivity of isocyanates.

A thorough understanding of the underlying mechanisms of these reactions is paramount for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product.

Pathway 1: Synthesis via Ring-Opening of Ethylene Carbonate

This pathway represents a highly efficient method for the synthesis of this compound, proceeding through the nucleophilic attack of n-butylamine on ethylene carbonate.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the nitrogen atom of n-butylamine on one of the carbonyl carbons of ethylene carbonate. This leads to the formation of a tetrahedral intermediate. Subsequently, the ring opens through the cleavage of an acyl-oxygen bond, and a proton transfer results in the formation of the final product, this compound.

Figure 1: Reaction mechanism of ethylene carbonate with n-butylamine.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar hydroxyalkyl carbamates.

Materials and Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel

-

Heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Ethylene carbonate

-

n-Butylamine

-

Inert solvent (e.g., Toluene, optional)

Procedure:

-

To a round-bottom flask, add ethylene carbonate. If a solvent is used, add it at this stage.

-

Heat the flask to the desired reaction temperature (typically 50-80°C).

-

Slowly add n-butylamine to the reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the reaction temperature. The reaction is exothermic, and controlling the addition rate is crucial to prevent a runaway reaction.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours to ensure complete conversion.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, remove the solvent (if used) under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to obtain pure this compound.

| Parameter | Value | Reference |

| Reactant Ratio | 1:1 (Ethylene Carbonate : n-Butylamine) | General Stoichiometry |

| Temperature | 50-80 °C | [1] |

| Reaction Time | 3-6 hours | [1] |

| Purification | Vacuum Distillation | [2] |

Table 1: Typical reaction parameters for the synthesis of this compound from ethylene carbonate and n-butylamine.

Pathway 2: Synthesis from 2-Aminoethanol and Butyl Chloroformate

This traditional method for carbamate synthesis involves the acylation of an amine with a chloroformate in the presence of a base.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-aminoethanol attacks the electrophilic carbonyl carbon of butyl chloroformate. This is followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Figure 2: Synthesis of this compound from 2-aminoethanol and butyl chloroformate.

Experimental Protocol

This is a generalized protocol based on the well-established Schotten-Baumann reaction conditions for carbamate synthesis.[3]

Materials and Equipment:

-

Three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and thermometer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Separatory funnel

-

2-Aminoethanol

-

Butyl chloroformate

-

A suitable base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

In a three-necked flask under an inert atmosphere, dissolve 2-aminoethanol and the base in the chosen anhydrous solvent.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add butyl chloroformate dropwise from the addition funnel, ensuring the temperature does not rise above 5-10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC or GC.

-

Once the reaction is complete, filter the mixture to remove the precipitated base hydrochloride.

-

Wash the organic phase with water, followed by a saturated brine solution in a separatory funnel.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or vacuum distillation.

| Parameter | Value | Reference |

| Reactant Ratio | 1:1:1.1 (Amine:Chloroformate:Base) | [4] |

| Temperature | 0°C to Room Temperature | |

| Reaction Time | 3-6 hours | [4] |

| Purification | Column Chromatography or Distillation |

Table 2: Typical reaction parameters for the synthesis of this compound from 2-aminoethanol and butyl chloroformate.

Pathway 3: Synthesis from n-Butyl Isocyanate and Ethylene Glycol

This pathway takes advantage of the high reactivity of isocyanates towards alcohols to form carbamates. This reaction is often rapid and high-yielding.

Reaction Mechanism

The reaction proceeds through the nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the electrophilic carbon of the isocyanate group in n-butyl isocyanate. A subsequent proton transfer from the alcohol to the nitrogen atom yields the carbamate product. The use of a catalyst, such as a tertiary amine or an organotin compound, can significantly accelerate the reaction.[5]

Figure 3: Synthesis of this compound from n-butyl isocyanate and ethylene glycol.

Experimental Protocol

The following is a generalized protocol for the synthesis of carbamates from isocyanates and alcohols.[6]

Materials and Equipment:

-

Round-bottom flask with a magnetic stirrer and a drying tube

-

n-Butyl isocyanate

-

Ethylene glycol

-

Anhydrous solvent (e.g., toluene, THF)

-

Catalyst (optional, e.g., dibutyltin dilaurate or triethylamine)

Procedure:

-

In a dry round-bottom flask, dissolve ethylene glycol in the anhydrous solvent. To favor the mono-adduct, a significant excess of ethylene glycol should be used.

-

If a catalyst is used, add it to the solution.

-

Slowly add n-butyl isocyanate to the stirred solution at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain the desired temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the disappearance of the isocyanate peak (around 2250-2275 cm⁻¹) in the IR spectrum.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The excess ethylene glycol can be removed by vacuum distillation. The desired product, this compound, can then be purified by further vacuum distillation or column chromatography.

| Parameter | Value | Reference |

| Reactant Ratio | 1: >5 (Isocyanate : Ethylene Glycol) | General Principle |

| Temperature | Room Temperature | [6] |

| Reaction Time | 1-3 hours | [6] |

| Purification | Vacuum Distillation | [2] |

Table 3: Typical reaction parameters for the synthesis of this compound from n-butyl isocyanate and ethylene glycol.

Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl group, and multiplets for the methylene groups), two triplets for the two methylene groups of the hydroxyethyl moiety, a broad singlet for the N-H proton, and a broad singlet for the O-H proton.[7][8] The chemical shifts will be influenced by the solvent used.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carbamate group, the carbons of the butyl chain, and the carbons of the hydroxyethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the carbamate group (typically around 1680-1700 cm⁻¹), a broad band for the O-H stretch of the alcohol (around 3200-3600 cm⁻¹), and a peak for the N-H stretch (around 3300 cm⁻¹).[9]

| Proton | Expected Chemical Shift (δ, ppm) |

| CH₃ (butyl) | ~0.9 |

| CH₂ (butyl, adjacent to CH₃) | ~1.3 |

| CH₂ (butyl, adjacent to CH₂) | ~1.5 |

| CH₂ (butyl, adjacent to NH) | ~3.1 |

| CH₂ (ethyl, adjacent to NH) | ~3.3 |

| CH₂ (ethyl, adjacent to OH) | ~3.7 |

| NH | ~5.0 (broad) |

| OH | Variable (broad) |

Table 4: Predicted ¹H NMR chemical shifts for this compound (in CDCl₃). These are estimated values and may vary.

Safety and Handling Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

n-Butyl Isocyanate: This compound is highly flammable, toxic, and corrosive.[3][10] It is a lachrymator and can cause severe respiratory and skin irritation. In case of contact, immediately flush the affected area with copious amounts of water.

-

Butyl Chloroformate: This is a corrosive and flammable liquid that is toxic upon inhalation and ingestion.[6][8] It should be handled with extreme care, using appropriate personal protective equipment.

-

2-Aminoethanol and n-Butylamine: These are corrosive and can cause burns to the skin and eyes. They should be handled in a well-ventilated area.

-

Ethylene Carbonate and Ethylene Glycol: These are less hazardous but should still be handled with care.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This technical guide has provided a comprehensive overview of the principal synthetic routes to this compound. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers and drug development professionals can confidently and safely synthesize this valuable chemical intermediate. The choice of a particular synthetic pathway will depend on factors such as the availability of starting materials, desired scale of production, and the required purity of the final product.

References

-

US5304650A - Process for the preparation of alkyl N-(hydroxyalkyl)-carbamates - Google Patents.

-

Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates.

-

US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents.

-

CN1085544A - By amino acid and chloroethanol reaction synthetic N-(2-hydroxyethyl) amino ... - Google Patents.

-

¹H NMR spectra; (A) poly(tert-butyl-bis(2-hydroxyethyl) carbamate... - ResearchGate.

-

ethyl n-methylcarbamate - Organic Syntheses Procedure.

-

DE10161272A1 - Preparation of isocyanate from carbamate, useful e.g. as monomers, by decomposition in presence of compound that scavenges reactive decomposition products - Google Patents.

-

The synthesis and some reactions of N-hydroxycarbamates - Journal of the Chemical Society C: Organic (RSC Publishing).

-

tert-butyl n-(2-hydroxyethyl)carbamate(26690-80-2)ir1 - ChemicalBook.

-

6 - Organic Syntheses Procedure.

-

DE102020113028B3 - Process for the synthesis of isocyanates - Google Patents.

-

Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central.

-

Shifts of the ¹H NMR signals of butylamine and butylcarbamate as a function of pH - ResearchGate.

-

Polyurethane - Wikipedia.

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts.

-

Working with Hazardous Chemicals - Organic Syntheses.

-

Process for the preparation of alkyl carbamates - European Patent Office - EP 0442173 A1 - Googleapis.com.

-

tert-Butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate - PMC - NIH.

-

Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater - EPA.

-

1H NMR Chemical Shift - Oregon State University.

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest.

-

12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax.

-

Preparation of 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate - PrepChem.com.

-

Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

Sources

- 1. DE10161272A1 - Preparation of isocyanate from carbamate, useful e.g. as monomers, by decomposition in presence of compound that scavenges reactive decomposition products - Google Patents [patents.google.com]

- 2. US5304650A - Process for the preparation of alkyl N-(hydroxyalkyl)-carbamates - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. compoundchem.com [compoundchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-hydroxyethyl N-butylcarbamate: Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-hydroxyethyl N-butylcarbamate, a bifunctional molecule with significant potential in polymer chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and polymer synthesis, offering insights into its molecular structure, synthesis, characterization, and prospective applications.

Introduction and Molecular Overview

This compound (CAS No. 13105-54-9) is a carbamate ester characterized by the presence of a primary hydroxyl group and a secondary carbamate linkage within its structure. This unique combination of functional groups imparts a dual reactivity, making it a valuable monomer and intermediate in the synthesis of a variety of polymeric materials, including polyurethanes. The hydroxyl group offers a site for esterification or reaction with isocyanates, while the carbamate group can participate in hydrogen bonding, influencing the mechanical and thermal properties of the resulting polymers.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value (Computed) | Source |

| Molecular Formula | C₇H₁₅NO₃ | [PubChem][1] |

| Molecular Weight | 161.20 g/mol | [PubChem][1] |

| CAS Number | 13105-54-9 | [PubChem][1] |

| XLogP3 | 0.5 | [PubChem][1] |

| Hydrogen Bond Donor Count | 2 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 3 | [PubChem][1] |

| Rotatable Bond Count | 6 | [PubChem][1] |

| Exact Mass | 161.10519334 Da | [PubChem][1] |

| Topological Polar Surface Area | 58.6 Ų | [PubChem][1] |

Note: The properties listed above are computationally derived and should be used as estimates in the absence of experimentally verified data.[1]

Synthesis of this compound

There are several plausible synthetic routes to this compound, leveraging well-established carbamate chemistry. Two primary, industrially viable methods are proposed here.

Synthesis from n-Butylamine and Ethylene Carbonate

This method represents a safe and efficient isocyanate-free route. The reaction involves the nucleophilic ring-opening of ethylene carbonate by n-butylamine. This approach is analogous to the synthesis of similar hydroxyalkyl carbamates.[2][3]

Caption: Synthesis of this compound from n-butylamine and ethylene carbonate.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge ethylene carbonate (1.0 equivalent).

-

Reactant Addition: Slowly add n-butylamine (1.0-1.1 equivalents) to the stirred ethylene carbonate. The reaction is typically exothermic, and the rate of addition should be controlled to maintain the desired reaction temperature. The reaction can be performed neat or in a suitable solvent like toluene or xylene.

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and maintain for several hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis from n-Butyl Isocyanate and Ethylene Glycol

This classic method for urethane synthesis involves the reaction of an isocyanate with an alcohol. This reaction is typically high-yielding but requires careful handling of the isocyanate reactant.

Caption: Synthesis of this compound from n-butyl isocyanate and ethylene glycol.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place an excess of ethylene glycol (e.g., 5-10 equivalents) and an appropriate solvent such as anhydrous toluene.

-

Reactant Addition: Slowly add n-butyl isocyanate (1.0 equivalent) dropwise to the stirred ethylene glycol solution. The reaction is exothermic, and the temperature should be maintained below 40-50°C using an ice bath if necessary.

-

Catalyst (Optional): A catalyst such as dibutyltin dilaurate (DBTDL) can be added in a small amount (e.g., 0.01-0.1 mol%) to accelerate the reaction.

-

Reaction Conditions: After the addition is complete, allow the mixture to stir at room temperature or slightly elevated temperature (e.g., 50-60°C) for a few hours.

-

Monitoring and Work-up: Monitor the disappearance of the isocyanate peak in the IR spectrum (around 2250-2275 cm⁻¹). Once the reaction is complete, remove the excess ethylene glycol and solvent under vacuum.

-

Purification: The resulting crude product can be purified by vacuum distillation.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.9 | triplet | 3H | -CH₃ (butyl group) |

| ~1.3-1.5 | multiplet | 4H | -CH₂-CH₂- (butyl group) |

| ~3.1 | triplet | 2H | -NH-CH₂- (butyl group) |

| ~3.6 | triplet | 2H | -O-CH₂-CH₂-OH |

| ~4.1 | triplet | 2H | -O-CH₂-CH₂-OH |

| ~5.0 (broad) | singlet | 1H | -NH- |

| Variable (broad) | singlet | 1H | -OH |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~13-14 | -CH₃ (butyl group) |

| ~20-22 | -CH₂- (butyl group, adjacent to CH₃) |

| ~31-33 | -CH₂- (butyl group, adjacent to NH) |

| ~41-43 | -NH-CH₂- (butyl group) |

| ~61-63 | -CH₂-OH |

| ~66-68 | -O-CH₂- |

| ~157-159 | -C=O (carbamate) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3300-3400 (broad) | O-H and N-H stretching |

| 2850-2960 | C-H stretching (alkyl) |

| ~1680-1700 | C=O stretching (carbamate) |

| ~1520-1540 | N-H bending and C-N stretching (Amide II) |

| ~1250 | C-O stretching (ester) |

| ~1050 | C-O stretching (alcohol) |

Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 161. Key fragmentation patterns would likely involve cleavage of the butyl group, the hydroxyethyl group, and rearrangements characteristic of carbamates.

Potential Applications

The bifunctional nature of this compound makes it a promising candidate for various applications in polymer and materials science.

-

Polyurethane Synthesis: The primary hydroxyl group can react with diisocyanates to form polyurethane backbones. The presence of the carbamate group can enhance interchain hydrogen bonding, potentially improving the mechanical properties of the resulting polyurethane. This makes it a potential building block for coatings, adhesives, sealants, and elastomers.

-

Biomedical Hydrogels: A structurally related compound, 2-methacryloyloxyethyl N-butylcarbamate, has been used to synthesize polyurethane hydrogels with improved mechanical properties for biomedical applications.[4][5] This suggests that this compound could be a precursor for such monomers or be incorporated into biocompatible polymers.

-

Reactive Intermediate: It can serve as a versatile intermediate for further chemical modifications. The hydroxyl group can be functionalized to introduce other reactive moieties, expanding its utility in organic synthesis.

Safety and Handling

Specific toxicological data for this compound is not available. However, based on the general properties of carbamates and potential synthesis precursors (isocyanates), the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this chemical.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.

-

Handling Precursors: If synthesizing from n-butyl isocyanate, extreme caution should be exercised as isocyanates are potent respiratory and skin sensitizers.

-

General Carbamate Hazards: Some carbamates are known to have varying levels of toxicity. It is prudent to treat this compound with care until specific toxicological data is generated.

Conclusion

This compound is a molecule with considerable potential, primarily as a monomer in the synthesis of polyurethanes and other polymers. While a comprehensive set of experimental data is yet to be established in publicly accessible literature, its chemical properties can be reasonably predicted based on its structure. The proposed synthesis routes offer viable methods for its preparation. Further research into the experimental characterization and application of this compound is warranted to fully explore its utility in materials science and other fields.

References

-

PubChem. Hydroxyethyl carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. tert-butyl N-(2-hydroxyethyl)carbamate. National Center for Biotechnology Information. [Link]

- Google Patents.

- Google Patents. Process for the preparation of alkyl N-(hydroxyalkyl)

-

PubMed. 2-methacryloyloxyethyl N-butylcarbamate: a new co-monomer for synthesis of polyurethane hydrogels with improved mechanical properties for biomedical applications. [Link]

-

Journal of Biomaterials Science, Polymer Edition. 2-Methacryloyloxyethyl N-butylcarbamate: a new co-monomer for synthesis of polyurethane hydrogels with improved mechanical properties for biomedical applications. [Link]

- Google Patents. Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

ResearchGate. Upgrading Polyurethanes into Functional Ureas through the Asymmetric Chemical Deconstruction of Carbamates. [Link]

-

Google Patents. (12) United States Patent. [Link]

-

Lead Sciences. 2-Hydroxyethyl butylcarbamate. [Link]

-

ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

PubChem. Preparation of radiolabelled haloaromatics via polymer-bound intermediates - Patent US-6461585-B1. [Link]

- Google Patents. Additives for producing polyurethanes.

- Google Patents. Process for the synthesis of iodopropynyl butylcarbamate in an aqueous solution of a suitable surfactant.

-

RWTH Publications. Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. [Link]

-

Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

-

PrepChem.com. Preparation of 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate. [Link]

-

EPA. EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Post-Column Derivatization. [Link]

Sources

- 1. This compound | C7H15NO3 | CID 232124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydroxyethyl carbamate | C3H7NO3 | CID 21492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. 2-methacryloyloxyethyl N-butylcarbamate: a new co-monomer for synthesis of polyurethane hydrogels with improved mechanical properties for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

A Guide to the Spectroscopic Characterization of 2-hydroxyethyl N-butylcarbamate

Introduction

2-hydroxyethyl N-butylcarbamate is a small organic molecule containing a carbamate functional group, a flexible n-butyl chain, and a primary alcohol. Its structure suggests potential applications as a monomer in polymer synthesis, a building block in organic synthesis, or as a molecule with biological activity. Accurate structural elucidation is paramount for any of these applications, and spectroscopic methods are the cornerstone of such characterization.

This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data for this compound. For each technique, a detailed experimental protocol is provided, followed by an in-depth interpretation of the expected spectral features. The analysis is supported by experimental data from close structural analogs, including tert-butyl N-(2-hydroxyethyl)carbamate and n-butyl carbamate, to provide a high degree of confidence in the predicted data.

Molecular Structure and Key Features

The structure of this compound is fundamental to understanding its spectroscopic properties. The molecule can be deconstructed into three key regions: the n-butyl group, the carbamate linkage, and the 2-hydroxyethyl group. Each of these will give rise to characteristic signals in the various spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a detailed molecular map can be constructed.

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.0 | br s | 1H | NH |

| ~4.2 | t | 2H | O-CH₂ -CH₂-OH |

| ~3.7 | t | 2H | O-CH₂-CH₂ -OH |

| ~3.2 | t | 2H | N-CH₂ -CH₂CH₂CH₃ |

| ~2.5 | br s | 1H | OH |

| ~1.5 | sextet | 2H | N-CH₂-CH₂ -CH₂CH₃ |

| ~1.3 | sextet | 2H | N-CH₂CH₂-CH₂ -CH₃ |

| ~0.9 | t | 3H | N-CH₂CH₂CH₂-CH₃ |

¹H NMR Spectral Interpretation

The predicted ¹H NMR spectrum of this compound is based on the analysis of its structural fragments and comparison with analogs like tert-butyl N-(2-hydroxyethyl)carbamate and tert-butyl butylcarbamate[1].

-

Downfield Region (δ > 3.0 ppm): The protons closest to electronegative atoms (oxygen and nitrogen) are found in this region. The NH proton is expected to appear as a broad singlet around 5.0 ppm. The two methylene groups of the 2-hydroxyethyl fragment are diastereotopic and will appear as two distinct triplets. The O-CH₂ group, being directly attached to the carbamate oxygen, will be the most downfield of the two at approximately 4.2 ppm. The CH₂-OH group will be slightly upfield at around 3.7 ppm. The N-CH₂ of the butyl group, deshielded by the nitrogen, is predicted to be a triplet around 3.2 ppm. The hydroxyl proton (OH ) will likely be a broad singlet around 2.5 ppm, and its chemical shift can be highly dependent on concentration and temperature.

-

Upfield Region (δ < 2.0 ppm): The aliphatic protons of the n-butyl chain reside here. The two internal methylene groups (-CH₂-CH₂- ) are expected as overlapping sextets around 1.5 and 1.3 ppm. The terminal methyl group (-CH₃ ) will be a triplet at approximately 0.9 ppm, characteristic of a propyl chain attached to a methylene group.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~157.0 | C =O (carbamate) |

| ~63.0 | O-C H₂-CH₂-OH |

| ~61.0 | O-CH₂-C H₂-OH |

| ~41.0 | N-C H₂-CH₂CH₂CH₃ |

| ~32.0 | N-CH₂-C H₂-CH₂CH₃ |

| ~20.0 | N-CH₂CH₂-C H₂-CH₃ |

| ~13.8 | N-CH₂CH₂CH₂-C H₃ |

¹³C NMR Spectral Interpretation

The predicted ¹³C NMR spectrum is based on data from tert-butyl N-(2-hydroxyethyl)carbamate and tert-butyl butylcarbamate[1].

-

Carbonyl Carbon: The most downfield signal will be the carbonyl carbon of the carbamate group, expected around 157.0 ppm.

-

Heteroatom-Bound Carbons: The carbons attached to oxygen and nitrogen will appear in the 40-70 ppm range. The O-CH₂ of the hydroxyethyl group is predicted at ~63.0 ppm, while the CH₂-OH carbon is expected at a similar chemical shift of ~61.0 ppm. The N-CH₂ of the butyl group should appear around 41.0 ppm.

-

Aliphatic Carbons: The remaining carbons of the n-butyl chain will be found in the upfield region. The -CH₂- adjacent to the N-CH₂ is predicted at ~32.0 ppm, the next -CH₂- at ~20.0 ppm, and the terminal -CH₃ at ~13.8 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

Caption: Workflow for mass spectrometry data acquisition.

Predicted Mass Spectrum Data

| m/z | Possible Fragment |

| 161 | [M]⁺ (Molecular Ion) |

| 116 | [M - C₂H₅O]⁺ |

| 102 | [M - C₄H₉]⁺ |

| 88 | [C₄H₉NCO]⁺ |

| 74 | [HOCH₂CH₂O]⁺ |

| 57 | [C₄H₉]⁺ |

| 45 | [C₂H₅O]⁺ |

| 44 | [O=C=NH₂]⁺ |

Mass Spectrometry Fragmentation Analysis

The molecular weight of this compound is 161.20 g/mol . The molecular ion peak, [M]⁺, is therefore expected at m/z 161. The fragmentation pattern can be predicted based on the known fragmentation of carbamates and alcohols. The mass spectrum of n-butyl carbamate provides a useful comparison.[2]

-

Alpha-Cleavage: Cleavage of the bonds adjacent to the heteroatoms is a common fragmentation pathway.

-

Loss of the butoxy group is unlikely, but loss of the butyl radical from the nitrogen would lead to a fragment at m/z 102.

-

Loss of the hydroxyethyl group would result in a fragment at m/z 100. A more likely fragmentation is the loss of a C₂H₅O radical, leading to a fragment at m/z 116.

-

-

McLafferty Rearrangement: A McLafferty-type rearrangement could occur, involving the transfer of a hydrogen from the butyl chain to the carbonyl oxygen, followed by cleavage to give a neutral alkene and a charged enol.

-

Other Fragmentations:

-

The butyl cation at m/z 57 is expected to be a prominent peak.

-

Fragmentation of the hydroxyethyl side chain can lead to a fragment at m/z 45, corresponding to [C₂H₅O]⁺.

-

Cleavage of the carbamate C-N bond can produce a fragment at m/z 88.

-

A fragment at m/z 44 is characteristic of carbamates and corresponds to the carbamic acid radical cation.

-

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, FTIR, and mass spectrometric data for this compound. By leveraging experimental data from close structural analogs and fundamental spectroscopic principles, a comprehensive set of expected spectral features has been compiled and interpreted. These data and interpretations should serve as a valuable resource for the unambiguous identification and characterization of this compound in various research and development settings. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and high-quality results.

References

- Ingale, A. P., More, V. K., Gangarde, U. S., & Shinde, S. V. (n.d.). Supporting Information: Chemoselective N-tert-butyloxycarbonylation of amines in glycerol.

- PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. National Center for Biotechnology Information.

-

NIST. (n.d.). Butyl carbamate. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

NIST. (n.d.). Butyl carbamate. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- Damrauer, N. H., et al. (2015). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. The Journal of Physical Chemistry Letters.

- Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules.

- Benson, W. R., & Damico, J. N. (1968). Mass Spectra of Some Carbamate Pesticides.

- Con-ui, M. C. B., et al. (2019). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Industrial & Engineering Chemistry Research.

Sources

An In-Depth Technical Guide to the Health and Safety of 2-hydroxyethyl N-butylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the health and safety considerations for 2-hydroxyethyl N-butylcarbamate. As a compound utilized in specialized research and development, a thorough understanding of its hazard profile and handling requirements is paramount to ensure a safe laboratory environment. This document synthesizes available safety data to offer field-proven insights and self-validating protocols for the responsible use of this chemical.

Chemical Identity and Physicochemical Properties

This compound is a carbamate ester. While specific experimental data for this compound is limited, its structural class suggests certain physicochemical properties that influence its behavior and potential hazards.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO₃ | PubChem |

| Molecular Weight | 161.20 g/mol | PubChem |

| Boiling Point | 493°C at 760 mmHg (for a related compound) | Echemi.com[1] |

| Flash Point | 251.9°C (for a related compound) | Echemi.com[1] |

| Density | 1.31 g/cm³ (for a related compound) | Echemi.com[1] |

Hazard Identification and GHS Classification

Based on data for structurally similar carbamates, this compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2]

GHS Classification:

-

Acute Toxicity, Oral (Category 3) : H301 - Toxic if swallowed.[2]

-

Skin Irritation (Category 2) : H315 - Causes skin irritation.[2]

-

Serious Eye Irritation (Category 2A) : H319 - Causes serious eye irritation.[2]

Hazard Pictograms:

Signal Word: Danger [2]

Hazard Statements:

-

H301: Toxic if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

Precautionary Statements:

-

Prevention: P264 - Wash skin thoroughly after handling. P270 - Do not eat, drink or smoke when using this product. P280 - Wear protective gloves/ eye protection/ face protection.[2]

-

Response: P301 + P310 - IF SWALLOWED: Immediately call a POISON CENTER/doctor. P302 + P352 - IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332 + P313 - If skin irritation occurs: Get medical advice/ attention. P337 + P313 - If eye irritation persists: Get medical advice/ attention. P362 - Take off contaminated clothing and wash before reuse.[2]

-

Storage: P405 - Store locked up.[2]

-

Disposal: P501 - Dispose of contents/ container to an approved waste disposal plant.[2]

Toxicological Profile

The primary routes of exposure are ingestion, skin contact, and eye contact. The toxicological effects are consistent with its GHS classification.

-

Acute Oral Toxicity: This compound is considered toxic if swallowed.[2] Ingestion can lead to serious health issues and requires immediate medical attention.

-

Skin Irritation: Direct contact with the skin is likely to cause irritation, characterized by redness, itching, and inflammation.[2]

-

Eye Irritation: Contact with the eyes can cause serious irritation, potentially leading to damage if not promptly addressed.[2]

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. The following protocols are recommended.

dot

Caption: First-aid response workflow for exposure to this compound.

Step-by-Step First-Aid Protocols:

-

Inhalation: While not classified as a primary inhalation hazard, if vapors or aerosols are inhaled, move the individual to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2]

-

Ingestion: If swallowed, rinse the mouth with water.[1] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.

Fire-Fighting Measures

While not highly flammable, this compound can burn.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1]

-

Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.[3]

-

Special Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[1]

Accidental Release Measures

In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.

-

Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat or coveralls. Ensure adequate ventilation.

-

Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[4]

-

Methods for Cleaning Up: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal. For larger spills, dike the area to contain the spill and collect the material for disposal.

Handling and Storage

Proper handling and storage practices are critical for maintaining the integrity of the compound and ensuring a safe working environment.

dot

Caption: Key principles for the safe handling and storage of this compound.

Detailed Handling and Storage Protocols:

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses or goggles.[2]

-

Avoid direct contact with the skin and eyes.

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2]

-

Wash hands thoroughly after handling the material.[2]

-

-

Storage:

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential for minimizing exposure.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Equipment | Standard |

| Eye/Face Protection | Safety glasses with side shields or chemical goggles. A face shield may be necessary for splash hazards. | ANSI Z87.1 |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or chemical-resistant apron/coveralls. | EN 374 |

| Respiratory Protection | Not typically required with adequate engineering controls. If vapors or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | NIOSH/MSHA approved |

dot

Caption: Decision workflow for selecting appropriate PPE for handling this compound.

Ecological Information

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. This material should be treated as hazardous waste. It is recommended to use a licensed professional waste disposal service.

Conclusion

This compound is a chemical that requires careful handling due to its acute oral toxicity and potential for skin and eye irritation. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can mitigate the risks associated with its use. A proactive approach to safety, including the consistent use of appropriate personal protective equipment and adherence to established protocols, is essential for a safe and productive research environment.

References

-

DC Fine Chemicals. (n.d.). Safety Data Sheet: tert-Butyl(N-2-hydroxyethyl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). Hydroxyethyl carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of "2-hydroxyethyl N-butylcarbamate" from butyl isocyanate and ethylene glycol

Abstract

This comprehensive technical guide provides a detailed protocol for the synthesis of 2-hydroxyethyl N-butylcarbamate, a valuable hydroxyalkyl carbamate intermediate, from the reaction of butyl isocyanate and ethylene glycol. This document is intended for researchers, chemists, and drug development professionals. It elucidates the underlying reaction mechanism, strategies for controlling selectivity towards the desired mono-adduct, a step-by-step experimental procedure, rigorous safety protocols for handling hazardous reagents, and robust analytical methods for product characterization. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction: The Significance of Hydroxyalkyl Carbamates

Carbamates are a fundamentally important class of organic compounds, serving as key structural motifs in pharmaceuticals, agrochemicals, and polymers.[1][2] The incorporation of a hydroxyl group into the carbamate structure, as in this compound, introduces a versatile functional handle for further chemical modification. This free hydroxyl group can be used for subsequent esterification, etherification, or polymerization reactions, making the title compound a valuable building block in the development of novel materials and biologically active molecules. The reaction between an isocyanate and an alcohol is one of the most direct and efficient methods for carbamate synthesis, forming the basis of polyurethane chemistry and a wide array of fine chemical manufacturing processes.[3][4]

This guide focuses on the specific synthesis of the mono-adduct, this compound, addressing the primary challenge in reacting a mono-isocyanate with a symmetrical diol: achieving high selectivity to prevent the formation of the di-substituted byproduct.

Reaction Scheme and Mechanism

The synthesis proceeds via the nucleophilic addition of one of the hydroxyl groups of ethylene glycol to the electrophilic carbonyl carbon of butyl isocyanate.

Overall Reaction:

Mechanism: The lone pair of electrons on a hydroxyl oxygen atom attacks the central carbon of the isocyanate group. This is followed by a proton transfer, typically to the nitrogen atom, to yield the stable carbamate linkage.[3]

The Critical Challenge: Controlling Selectivity

Since ethylene glycol possesses two primary hydroxyl groups of equal reactivity, the reaction can potentially yield two products: the desired mono-adduct (this compound) and the di-adduct (ethane-1,2-diyl bis(butylcarbamate)).

-

Desired Mono-adduct: One molecule of butyl isocyanate reacts with one molecule of ethylene glycol.

-

Potential Di-adduct Byproduct: Two molecules of butyl isocyanate react with one molecule of ethylene glycol.

To kinetically favor the formation of the mono-adduct, a significant molar excess of ethylene glycol is employed. By ensuring ethylene glycol is the abundant species, the probability of a butyl isocyanate molecule encountering an unreacted ethylene glycol molecule is much higher than it encountering a molecule of the mono-adduct that has already formed. This statistical control is the cornerstone of achieving high selectivity in this synthesis.

The relationship between reactants and products is illustrated in the diagram below.

Caption: Reaction pathway showing the formation of the desired mono-adduct and the potential side product.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving butyl isocyanate must be performed in a certified chemical fume hood.

Materials and Equipment

| Reagent / Material | Grade | Supplier Example | Notes |

| Ethylene Glycol (HOCH₂CH₂OH) | Anhydrous, ≥99.8% | Sigma-Aldrich | Must be anhydrous. Use a freshly opened bottle or dry over molecular sieves. |

| Butyl Isocyanate (CH₃(CH₂)₃NCO) | ≥98% | Sigma-Aldrich | Highly toxic and moisture-sensitive. Store under inert gas. |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. Must be dry. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | For drying the organic phase. |

| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma | For column chromatography. |

| Ethyl Acetate | HPLC Grade | VWR | Eluent for chromatography. |

| Hexanes | HPLC Grade | VWR | Eluent for chromatography. |

Equipment:

-

Three-neck round-bottom flask with appropriate stoppers

-

Magnetic stirrer and stir bar

-

Addition funnel (pressure-equalizing)

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Inert gas supply (Nitrogen or Argon) with a bubbler

-

Thermometer or thermocouple

-

Ice-water bath

-

Rotary evaporator

-

Glassware for liquid-liquid extraction and column chromatography

Synthesis Workflow

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup:

-

Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, a thermometer, and a reflux condenser topped with a drying tube.

-

Purge the entire apparatus with a steady stream of dry nitrogen or argon for 10-15 minutes to ensure an inert atmosphere. Maintain a gentle positive pressure of inert gas throughout the reaction.

-

-

Reagent Charging:

-

In the reaction flask, dissolve anhydrous ethylene glycol (e.g., 18.6 g, 0.3 mol, 5 equivalents) in 100 mL of anhydrous dichloromethane.

-

Cool the stirred solution to 0-5 °C using an ice-water bath.

-

Under the inert atmosphere, charge the addition funnel with butyl isocyanate (e.g., 5.95 g, 0.06 mol, 1 equivalent). Caution: Perform this transfer in the fume hood.

-

-

Controlled Addition:

-

Add the butyl isocyanate dropwise from the addition funnel to the cold, stirred ethylene glycol solution over a period of 30-45 minutes.

-

Causality: A slow, controlled addition at low temperature is critical to dissipate the exothermic heat of reaction and minimize the formation of side products.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 2-4 hours.

-

-

Monitoring the Reaction:

-

Monitor the disappearance of the butyl isocyanate starting material using Thin Layer Chromatography (TLC) or FTIR spectroscopy.

-

TLC: Use a 7:3 mixture of hexanes:ethyl acetate. The isocyanate will have a high Rf, while the carbamate product will be more polar and have a lower Rf. The reaction is complete when the isocyanate spot is no longer visible.

-

FTIR: The disappearance of the strong, sharp isocyanate (-N=C=O) peak around 2250-2275 cm⁻¹ indicates reaction completion.

-

-

Workup and Extraction:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of deionized water.

-

Separate the layers. The product will be in the organic (dichloromethane) layer.

-

Wash the organic layer sequentially with 2 x 50 mL of deionized water to remove the excess ethylene glycol.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or semi-solid.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 and gradually increasing to 1:1) to separate the non-polar di-adduct byproduct from the more polar mono-adduct product.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

-

Safety and Hazard Management

Butyl isocyanate is a highly hazardous substance and requires strict safety protocols.

-

Toxicity: It is toxic if inhaled, ingested, or absorbed through the skin. It is a severe irritant to the eyes, skin, and respiratory system. All handling must occur in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.

-

Moisture Sensitivity: Isocyanates react exothermically with water, which can lead to a dangerous pressure buildup in sealed containers. This reaction also produces gaseous CO₂ and solid urea byproducts, contaminating the product.[3] Always use anhydrous solvents and dry glassware under an inert atmosphere.

-

Spill & Waste: Have an isocyanate neutralization solution (e.g., 5% aqueous ammonia solution) ready for any spills. All isocyanate-contaminated waste must be quenched in the neutralization solution before disposal according to institutional guidelines.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₇H₁₅NO₃ |

| Molecular Weight | 161.20 g/mol [5] |

| Appearance | Colorless to pale yellow viscous oil |

| CAS Number | 13105-54-9[5] |

Spectroscopic Data (Expected)

The following data are based on the known spectra of structurally similar compounds, such as tert-butyl (2-hydroxyethyl)carbamate.[6][7]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 4.8-5.5 (br s, 1H, -NH -)

-

δ 4.1-4.3 (t, 2H, -C(=O)O-CH₂ -CH₂OH)

-

δ 3.6-3.8 (t, 2H, -CH₂O-CH₂ -OH)

-

δ 3.0-3.2 (q, 2H, -NH-CH₂ -CH₂CH₂CH₃)

-

δ 2.0-2.5 (br s, 1H, -OH )

-

δ 1.4-1.6 (m, 2H, -NH-CH₂-CH₂ -CH₂CH₃)

-

δ 1.2-1.4 (m, 2H, -NH-CH₂CH₂-CH₂ -CH₃)

-

δ 0.9 (t, 3H, -CH₂-CH₃ )

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 157.0 (-NH-C =O)

-

δ 66.0 (-C(=O)O-C H₂-)

-

δ 62.0 (-C H₂-OH)

-

δ 41.0 (-NH-C H₂-)

-

δ 32.0 (-NH-CH₂-C H₂-)

-

δ 20.0 (-C H₂-CH₃)

-

δ 13.8 (-C H₃)

-

-

FTIR (thin film, cm⁻¹):

-

3300-3400 (broad, O-H and N-H stretch)

-

2870-2960 (C-H stretch, alkyl)

-

~1690-1710 (strong, C=O stretch, carbamate)

-

~1520-1540 (N-H bend)

-

~1250 (C-O stretch)

-

~1050 (C-O stretch)

-

-

Mass Spectrometry (LC-MS/ESI+):

-

Expected m/z for [M+H]⁺: 162.11

-

Expected m/z for [M+Na]⁺: 184.09

-

Troubleshooting

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Wet reagents/solvents. 2. Inactive butyl isocyanate (hydrolyzed). | 1. Ensure all glassware is oven-dried. Use freshly opened anhydrous solvents or dry them appropriately. 2. Use a fresh bottle of butyl isocyanate. Confirm activity by reacting a small aliquot with methanol and check by TLC/FTIR. |

| Significant Di-adduct Formation | 1. Incorrect stoichiometry (insufficient ethylene glycol). 2. Isocyanate added too quickly. | 1. Re-verify calculations. Use at least 5 equivalents of ethylene glycol. 2. Ensure slow, dropwise addition of the isocyanate, especially while the reaction is cooled in an ice bath. |

| White Precipitate in Reaction | Reaction with trace water to form insoluble N,N'-dibutylurea byproduct. | While difficult to avoid completely, this can be minimized by rigorously excluding moisture. The urea byproduct can be removed during silica gel chromatography. |

| Difficult Purification | Product and excess ethylene glycol are both polar and hard to separate. | Ensure thorough washing with water during the workup to remove the bulk of the ethylene glycol. A carefully run gradient elution during column chromatography is essential for separation. |

References

-

National Center for Biotechnology Information. (n.d.). tert-Butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra; (A) poly(tert-butyl-bis(2-hydroxyethyl) carbamate 2,3-O-isopropylidene-l-tartrate)—(Table 1, I2); (B) poly(tert-butyl-bis(2-hydroxyethyl) carbamate succinate)—(Table 1, I4). Retrieved from [Link]

-

ResearchGate. (2018). First Principle Simulations of Ethylene Glycol Addition to Diisocyanates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

- Müller, K. E., Schmidt, F. W., Weinbrenner, E., & Piepenbrink, H. F. (1956). U.S. Patent No. 2,729,618. U.S. Patent and Trademark Office.

-

Office of Environmental Health Hazard Assessment. (2018). Ethylene Glycol mono-n-Butyl Ether Reference Exposure Levels Technical Support Document. OEHHA. Retrieved from [Link]

-

Tella, A. C., & Owalude, D. O. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(9), 943–948. Retrieved from [Link]

-

ResearchGate. (2015). Head-to-Tail Regularity of Polyurethanes from p-Isocyanatobenzyl Isocyanate and Ethylene Glycol by a Distannoxane Catalyst. Retrieved from [Link]

-

Polymer Source. (n.d.). Poly urethane based on poly(ethylene glycol) adipate –butane diol and MDI-isocynate based polyurethanes. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BUTYL GLYCOL. Retrieved from [Link]

-

Olsén, P., Oschmann, M., Johnston, E. V., & Åkermark, B. (2017). Synthesis of Highly Functional Carbamates through Ring-Opening of Cyclic Carbonates with Unprotected α-Amino Acids in Water. Royal Society of Chemistry. Retrieved from [Link]

-

Das, B., & Pal, S. (2014). Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels. RSC Advances, 4(69), 36561-36571. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Polyethylene Glycol-Isophorone Diisocyanate Polyurethane Prepolymers Tailored Using MALDI MS. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents. PubMed Central. Retrieved from [Link]

-

MDPI. (2020). Recent Advances in the Chemistry of Metal Carbamates. Retrieved from [Link]

- Google Patents. (n.d.). Isocyanate-terminated prepolymers with low free monomer contents.

-

National Center for Biotechnology Information. (n.d.). Ethylene Glycol. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). Degradable isocyanate compounds and applications thereof.

-

ResearchGate. (n.d.). Experimental FTIR spectrum of N-iso-butyl, S-2-nitro-1-phenylethyl dithiocarbamate. Retrieved from [Link]

- Google Patents. (n.d.). Process for the synthesis of iodopropynyl butylcarbamate in an aqueous solution of a suitable surfactant.

-

National Institute of Standards and Technology. (n.d.). 2-Hydroxyethyl methacrylate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Polyethylene Glycol-Isophorone Diisocyanate Polyurethane Prepolymers Tailored Using MALDI MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C7H15NO3 | CID 232124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for "2-hydroxyethyl N-butylcarbamate"-Based Polymers in Drug Delivery

Foreword for the Modern Drug Development Professional

In the ever-evolving landscape of drug delivery, the rational design of polymeric carriers is paramount to enhancing therapeutic efficacy while minimizing off-target effects. This guide delves into the potential of polymers based on "2-hydroxyethyl N-butylcarbamate" (HEBC), a monomer that, while not extensively explored as a homopolymer, presents intriguing possibilities for creating novel drug delivery systems. The presence of the carbamate linkage, known for its stability and ability to modulate biological interactions, combined with a hydrophilic hydroxyl group, positions HEBC-based polymers as a promising platform for a variety of drug delivery applications.[1][2]

This document provides a comprehensive overview, from the synthesis of the monomer and its subsequent polymerization to the formulation and characterization of drug delivery vehicles such as hydrogels and nanoparticles. We will explore the causality behind experimental choices, offering insights honed from field experience with related polymer systems. While direct literature on HEBC homopolymers for drug delivery is emerging, we will draw upon established principles from analogous systems, such as poly(2-hydroxyethyl methacrylate) (HEMA) and other poly(carbamate)s, to provide robust and scientifically-grounded protocols.

The Monomer: this compound (HEBC)

The foundational component of our polymer system is the HEBC monomer. Understanding its structure and properties is crucial for designing successful polymerization strategies and predicting the characteristics of the resulting polymers.

Chemical Structure and Properties

IUPAC Name: this compound[3] Molecular Formula: C₇H₁₅NO₃[3] Molecular Weight: 161.20 g/mol [3]

The HEBC monomer possesses a terminal hydroxyl group, which is a key reactive site for polymerization, particularly for step-growth polymerizations to form polyurethanes. The N-butylcarbamate group imparts a degree of hydrophobicity and is responsible for the characteristic stability of the carbamate linkage.[1]

| Property | Value | Source |

| Molecular Weight | 161.20 g/mol | [3] |

| XLogP3 | 0.5 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Synthesis of HEBC Monomer

The synthesis of HEBC can be approached through several well-established chemical reactions. A common and efficient method involves the reaction of butyl isocyanate with ethylene glycol.

Objective: To synthesize the HEBC monomer.

Materials:

-

Butyl isocyanate

-

Ethylene glycol (excess)

-

Anhydrous toluene

-

Dibutyltin dilaurate (DBTDL) - catalyst

-

Magnetic stirrer with heating

-

Round bottom flask with reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a flame-dried round bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

-

Add a 5-fold molar excess of ethylene glycol to the flask, dissolved in anhydrous toluene.

-

Add a catalytic amount of DBTDL to the solution.

-

Slowly add butyl isocyanate dropwise to the stirred solution at room temperature. An exothermic reaction is expected.

-

After the addition is complete, heat the reaction mixture to 60°C for 4-6 hours to ensure complete reaction.

-

Monitor the reaction progress by FT-IR spectroscopy, observing the disappearance of the isocyanate peak (~2270 cm⁻¹).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the toluene solution with water in a separatory funnel to remove the excess ethylene glycol.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene using a rotary evaporator to yield the crude HEBC monomer.

-

Purify the product by vacuum distillation or column chromatography.

Causality of Experimental Choices:

-

The excess of ethylene glycol is used to favor the formation of the desired mono-substituted product and minimize the formation of di-substituted byproducts.

-

Anhydrous conditions are crucial as isocyanates are highly reactive with water.

-

DBTDL is a common and effective catalyst for urethane formation.

Polymerization of HEBC

The presence of the hydroxyl group in HEBC allows for its polymerization into polyurethanes through reaction with diisocyanates. Alternatively, modification of the hydroxyl group to an acryloyl or methacryloyl group would enable free radical polymerization.

Polyurethane Synthesis

A straightforward approach to synthesizing HEBC-based polymers is the formation of polyurethanes by reacting the HEBC monomer with a diisocyanate. The properties of the resulting polyurethane can be tuned by the choice of the diisocyanate.

Objective: To synthesize a linear polyurethane using HEBC as a diol.

Materials:

-

This compound (HEBC)

-

Hexamethylene diisocyanate (HDI) or Isophorone diisocyanate (IPDI)

-

Anhydrous dimethylformamide (DMF)

-

Dibutyltin dilaurate (DBTDL)

-

Magnetic stirrer with heating

-

Round bottom flask

-

Nitrogen inlet

Procedure:

-

In a flame-dried round bottom flask under a nitrogen atmosphere, dissolve an equimolar amount of HEBC and the chosen diisocyanate (e.g., HDI) in anhydrous DMF.

-

Add a catalytic amount of DBTDL to the solution.

-

Heat the reaction mixture to 80°C and stir for 12-24 hours.

-

Monitor the polymerization by observing the increase in viscosity of the solution.

-

Once the desired viscosity is achieved, cool the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the solution into a non-solvent such as cold diethyl ether or methanol.

-

Collect the precipitated polymer by filtration and dry it under vacuum.

Diagram 1: Polyurethane Synthesis Workflow

Caption: Schematic of in situ drug loading during hydrogel formation and subsequent release.

HEBC-based Nanoparticles for Systemic Drug Delivery

Polymeric nanoparticles are effective carriers for systemic drug delivery, offering advantages such as improved drug solubility, protection from degradation, and the potential for targeted delivery. Self-assembly of amphiphilic block copolymers is a common method for preparing nanoparticles.

Objective: To prepare drug-loaded nanoparticles for systemic administration.

Materials:

-

Amphiphilic block copolymer (e.g., a diblock copolymer of HEBC-polyurethane and polyethylene glycol, PEG-b-PU(HEBC))

-

A water-miscible organic solvent (e.g., acetone or tetrahydrofuran, THF)

-

Deionized water

-

Hydrophobic drug (e.g., paclitaxel)

-

Magnetic stirrer

-

Dialysis membrane (with appropriate molecular weight cut-off)

Procedure:

-

Dissolve the amphiphilic block copolymer and the hydrophobic drug in the organic solvent.

-

Under moderate stirring, add this organic solution dropwise to a larger volume of deionized water.

-

The nanoparticles will form spontaneously as the organic solvent diffuses into the water, causing the hydrophobic polymer block to collapse.

-

Continue stirring for several hours to allow the organic solvent to evaporate.

-

Dialyze the nanoparticle suspension against deionized water for 24-48 hours to remove the remaining organic solvent and any unloaded drug.

-

The resulting drug-loaded nanoparticle suspension can be stored at 4°C or lyophilized for long-term storage.

Characterization of Drug Delivery Systems

Thorough characterization is essential to ensure the quality, efficacy, and safety of the drug delivery system.

| Characterization Technique | Parameter Measured | Application to HEBC-based Systems |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical structure, functional groups | Confirmation of monomer synthesis and polymerization. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure, composition | Determination of copolymer composition and purity. |

| Gel Permeation Chromatography (GPC) | Molecular weight and polydispersity | Characterization of the synthesized polymers. |

| Dynamic Light Scattering (DLS) | Particle size and size distribution | For nanoparticle formulations. |

| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Morphology and size | Visualization of hydrogel porous structure and nanoparticle shape. |

| Differential Scanning Calorimetry (DSC) | Thermal properties (e.g., glass transition temperature) | Understanding the physical state of the polymer. |

| Swelling Studies | Equilibrium water content | Characterization of hydrogel swelling behavior. [4] |

| Drug Loading and Encapsulation Efficiency | Amount of drug loaded | Quantifying the efficiency of the drug loading process. |

| In Vitro Drug Release Studies | Release kinetics and profile | Assessing the rate and mechanism of drug release from the delivery system. |

In Vitro Drug Release Studies

Evaluating the drug release profile is a critical step in the development of any controlled release formulation.

Objective: To determine the in vitro release kinetics of a drug from a prepared hydrogel.

Materials:

-

Drug-loaded HEBC-based hydrogel discs of known weight and dimensions.

-

Phosphate-buffered saline (PBS, pH 7.4) or other relevant release medium.

-

Incubator shaker set at 37°C.

-

UV-Vis spectrophotometer or HPLC for drug quantification.

Procedure:

-

Place a pre-weighed drug-loaded hydrogel disc in a known volume of release medium (e.g., 20 mL of PBS) in a sealed container.

-

Incubate the container at 37°C in a shaker bath to provide gentle agitation.

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

-

Replenish the withdrawn volume with fresh release medium to maintain sink conditions.

-

Analyze the concentration of the drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

-

Calculate the cumulative percentage of drug released over time.

-

Plot the cumulative percentage of drug released versus time to obtain the release profile.

Diagram 3: In Vitro Drug Release Experimental Setup

Caption: Flowchart of an in vitro drug release experiment from a hydrogel matrix.

Biocompatibility and Future Perspectives

While specific biocompatibility data for HEBC-based polymers is not yet widely available, polyurethanes and HEMA-based materials generally exhibit good biocompatibility. [5][6]The N-butylcarbamate moiety is not expected to introduce significant toxicity. However, comprehensive in vitro cytotoxicity assays (e.g., MTT assay) and in vivo studies are essential for any new polymer intended for biomedical applications.

The future of HEBC-based polymers in drug delivery lies in the synthesis of well-defined architectures, such as block copolymers for stimuli-responsive systems (e.g., thermo-responsive by copolymerization with N-isopropylacrylamide) and the exploration of their degradation profiles for biodegradable applications.

References

-

Mequanint, K., & Sheardown, H. (2005). 2-methacryloyloxyethyl N-butylcarbamate: a new co-monomer for synthesis of polyurethane hydrogels with improved mechanical properties for biomedical applications. Journal of Biomaterials Science, Polymer Edition, 16(10), 1303-18. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Pinelli, F., et al. (2020). Influence of the Core Formulation on Features and Drug Delivery Ability of Carbamate-Based Nanogels. Nanomaterials, 10(9), 1799. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 232124, this compound. [Link]

-

Tülü, M. (2021). Carbamate–drug conjugates in drug delivery: structural and mechanistic considerations. RSC Medicinal Chemistry, 12(10), 1638-1654. [Link]

-

Lee, P. I., & Kim, C. J. (1990). Controlled release of proteins from 2-hydroxyethyl methacrylate copolymer gels. Journal of Controlled Release, 14(1), 35-46. [Link]

-